molecular formula C8H5F6N B15052094 3-Fluoro-4-pentafluoroethyl-phenylamine

3-Fluoro-4-pentafluoroethyl-phenylamine

Cat. No.: B15052094
M. Wt: 229.12 g/mol
InChI Key: KVTGFHWNZVLUQL-UHFFFAOYSA-N
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Description

3-Fluoro-4-pentafluoroethyl-phenylamine is a fluorinated aromatic amine with the molecular formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of both fluoro and pentafluoroethyl groups attached to a phenylamine structure, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Fluorination: Introduction of the fluoro and pentafluoroethyl groups can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or pentafluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-pentafluoroethyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-pentafluoroethyl-phenylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-pentafluoroethyl-phenylamine is unique due to the presence of both fluoro and pentafluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique reactivity compared to other fluorinated anilines .

Properties

Molecular Formula

C8H5F6N

Molecular Weight

229.12 g/mol

IUPAC Name

3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)aniline

InChI

InChI=1S/C8H5F6N/c9-6-3-4(15)1-2-5(6)7(10,11)8(12,13)14/h1-3H,15H2

InChI Key

KVTGFHWNZVLUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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